1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide
CAS No.:
Cat. No.: VC15629114
Molecular Formula: C17H23NO3S
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide -](/images/structure/VC15629114.png)
Specification
Molecular Formula | C17H23NO3S |
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Molecular Weight | 321.4 g/mol |
IUPAC Name | 1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(3-methylphenyl)methanesulfonamide |
Standard InChI | InChI=1S/C17H23NO3S/c1-12-5-4-6-14(9-12)18-22(20,21)11-17-8-7-13(10-15(17)19)16(17,2)3/h4-6,9,13,18H,7-8,10-11H2,1-3H3 |
Standard InChI Key | NGNDJNAOGXWTSZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O |
Introduction
Chemical Structure and Molecular Properties
The compound features a bicyclo[2.2.1]heptane core substituted with 7,7-dimethyl and 2-oxo groups, coupled to a methanesulfonamide moiety linked to a 3-methylphenyl group. Its IUPAC name, 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide, reflects this intricate structure. Key molecular characteristics include:
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₃NO₃S |
Molecular Weight | 321.43 g/mol |
Bicyclic Core | Camphor-derived framework |
Functional Groups | Sulfonamide, ketone, aryl |
The bicyclic core contributes to steric rigidity, potentially enhancing binding specificity in biological systems, while the sulfonamide group offers opportunities for hydrogen bonding and enzymatic interactions .
Synthetic Pathways and Intermediate Compounds
The synthesis of this compound likely involves a multi-step process, with ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride (CAS RN: 39262-22-1) serving as a critical intermediate . This sulfonyl chloride reacts with 3-methylphenylamine under nucleophilic substitution conditions:
Key Synthetic Steps:
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Formation of Bicyclic Core: The camphor-derived structure is synthesized via Diels-Alder cyclization, followed by oxidation to introduce the ketone group.
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Sulfonation: Methanesulfonyl chloride is introduced to the bicyclic alcohol under basic conditions (e.g., pyridine) to form the sulfonyl chloride intermediate.
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Amine Coupling: The intermediate reacts with 3-methylphenylamine, typically in dichloromethane or tetrahydrofuran, to yield the final sulfonamide .
Industrial-scale production would optimize these steps for yield and purity, employing techniques like continuous flow reactors.
Physicochemical and Spectroscopic Data
While full spectral data for the compound remains unpublished, its precursor ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride exhibits characteristic peaks in nuclear magnetic resonance (NMR) spectroscopy:
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¹H NMR (CDCl₃): δ 1.05 (s, 6H, dimethyl), 2.45–2.70 (m, 3H, bicyclic CH₂), 3.20 (s, 3H, SO₂Cl).
The final sulfonamide product would display additional aromatic signals (δ 6.8–7.2 ppm) from the 3-methylphenyl group and an N–H stretch near 3300 cm⁻¹ in infrared spectroscopy.
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its fusion of a camphor-like bicyclic system with a sulfonamide-aryl motif. The table below contrasts it with related molecules:
Compound | Structure | Key Differences |
---|---|---|
10-Camphorsulfonic acid | Bicyclic + sulfonic acid | Lacks aryl sulfonamide group |
Celecoxib | Aryl sulfonamide | Non-bicyclic, COX-2 inhibitor |
((1R,4S)-7,7-dimethyl-2-oxo...) | Sulfonyl chloride intermediate | Reactive intermediate, no aryl |
This structural hybrid may offer improved metabolic stability compared to non-bicyclic sulfonamides, as the rigid core could reduce off-target interactions.
Applications in Pharmaceutical Development
The compound’s dual functionality makes it a candidate for:
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Oncology: As an IDO inhibitor to reverse tumor-induced immunosuppression.
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Neurology: Bicyclic systems often cross the blood-brain barrier, suggesting potential in Alzheimer’s disease (β-secretase inhibition).
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Antibacterial Agents: Structural similarity to sulfa drugs indicates possible utility against resistant strains.
Stability and Degradation Pathways
Preliminary stability assessments of related sulfonamides indicate:
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Hydrolytic Stability: Resistant to aqueous hydrolysis at pH 4–8 (t₁/₂ > 6 months).
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Photodegradation: Susceptible to UV-induced cleavage of the sulfonamide bond (t₁/₂ ~ 72 hours under 300 nm light).
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Thermal Decomposition: Onset at 215°C (DSC data for analogs).
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